Dihydrocuscohygrine

説明

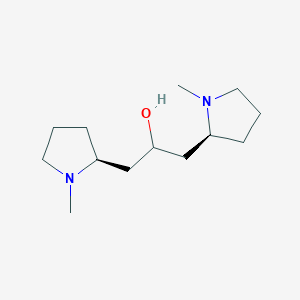

Structure

2D Structure

3D Structure

特性

分子式 |

C13H26N2O |

|---|---|

分子量 |

226.36 g/mol |

IUPAC名 |

1,3-bis[(2S)-1-methylpyrrolidin-2-yl]propan-2-ol |

InChI |

InChI=1S/C13H26N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-13,16H,3-10H2,1-2H3/t11-,12-/m0/s1 |

InChIキー |

UOJNOOLFFFFKNA-RYUDHWBXSA-N |

異性体SMILES |

CN1CCC[C@H]1CC(C[C@@H]2CCCN2C)O |

正規SMILES |

CN1CCCC1CC(CC2CCCN2C)O |

同義語 |

(+)-dihydrocuscohygrine dihydrocuscohygrine |

製品の起源 |

United States |

Occurrence, Isolation, and Distribution Methodologies

The presence of dihydrocuscohygrine is primarily documented in several species of the Erythroxylum genus. The methods to obtain this compound involve a series of steps starting from the collection of plant material to sophisticated chromatographic techniques for its purification.

Botanical Sources and Geographical Distribution

This compound has been identified in a variety of Erythroxylum species, a genus comprising over 230 species distributed across tropical regions. nih.govresearchgate.net The most well-known of these are the cultivated coca species, Erythroxylum coca and Erythroxylum novogranatense, which have been utilized for their alkaloid content for thousands of years in South America. nih.govresearchgate.net

Erythroxylum coca : This species, particularly E. coca var. coca (also known as Huánuco or Bolivian Coca), is a primary source of this compound. gpatindia.comwikidoc.orgwikipedia.org It is native to the eastern Andes of Peru and Bolivia, typically cultivated at altitudes between 500 and 1500 meters. nih.gov Another variety, E. coca var. ipadu, or Amazonian coca, is grown in the Amazonian regions of Colombia, Brazil, and Peru. nih.gov

Erythroxylum novogranatense : This species includes two main varieties. E. novogranatense var. novogranatense (Colombian coca) is cultivated in the inter-Andean valleys of Colombia. nih.gov E. novogranatense var. truxillense (Trujillo coca) is adapted to the arid, coastal deserts of northern Peru. nih.gov

Erythroxylum monogynum : Commonly known as the bastard sandal or red cedar, this species is found in India and Sri Lanka. biotech-asia.org While it contains various alkaloids, it is noted for not having the same properties as the cocaine-producing species. aurovilleherbarium.orgtheferns.info The leaves, bark, and fruits of E. monogynum have been found to contain a range of alkaloids. biotech-asia.orgcapes.gov.brayurwiki.org this compound has been specifically reported in this species. vulcanchem.comnaturalproducts.net

Other Erythroxylum species in which this compound has been identified include Erythroxylum cataractarum and Erythroxylum glaucum. vulcanchem.comnaturalproducts.net The geographical distribution of these source plants is wide, spanning from the Andean regions of South America to parts of Asia. nih.govresearchgate.netbiotech-asia.org

Table 1: Botanical Sources of this compound and Their Geographical Distribution

| Species | Common Name | Geographical Distribution |

|---|---|---|

| Erythroxylum coca var. coca | Huánuco/Bolivian Coca | Eastern Andes of Peru and Bolivia nih.gov |

| Erythroxylum coca var. ipadu | Amazonian Coca | Amazonian regions of Colombia, Brazil, and Peru nih.gov |

| Erythroxylum novogranatense var. novogranatense | Colombian Coca | Inter-Andean valleys of Colombia nih.gov |

| Erythroxylum novogranatense var. truxillense | Trujillo Coca | Northern Peru nih.gov |

| Erythroxylum monogynum | Bastard Sandal, Red Cedar | India, Sri Lanka biotech-asia.org |

| Erythroxylum cataractarum | Not specified | South America vulcanchem.comnaturalproducts.net |

| Erythroxylum glaucum | Not specified | South America vulcanchem.comnaturalproducts.net |

Varietal and Ecological Influences on Alkaloid Accumulation

The concentration and composition of alkaloids, including this compound, in Erythroxylum species are influenced by both genetic (varietal) and environmental (ecological) factors. nih.govresearchgate.net

Different varieties of coca plants exhibit significant variations in their total alkaloid content. nih.gov For instance, E. novogranatense varieties generally have higher cocaine levels than E. coca var. ipadu. nih.gov The relative amounts of different alkaloids can also change with the age of the leaves. researchgate.net

Extraction and Initial Purification Methodologies

The isolation of this compound from plant material involves initial extraction to separate the alkaloids from the bulk plant matrix, followed by purification steps.

Solvent Extraction Techniques

Solvent extraction is a fundamental step in isolating alkaloids. mdpi.comnih.gov This process can be carried out using various methods, from traditional techniques like maceration and Soxhlet extraction to more modern approaches such as ultrasound-assisted and microwave-assisted extraction. mdpi.comchemmethod.comresearchgate.net

For the extraction of alkaloids from Erythroxylum species, a common approach involves the use of organic solvents. nih.gov A typical procedure might begin with the sequential extraction of the plant material (e.g., stem bark) with solvents of increasing polarity, such as chloroform (B151607), a chloroform-methanol mixture, and finally methanol. nih.gov The resulting crude extract contains a mixture of alkaloids and other plant metabolites.

Acid-Base Fractionation Strategies

Acid-base fractionation is a classic and effective method for separating alkaloids from other non-basic compounds present in the crude extract. vulcanchem.comcuny.edu Alkaloids are basic compounds due to the presence of nitrogen atoms. This property is exploited to selectively move them between aqueous and organic phases.

The process generally involves:

Dissolving the crude extract in an acidic aqueous solution (e.g., dilute acetic acid or hydrochloric acid). nih.govoregonstate.edu This protonates the nitrogen atoms of the alkaloids, making them soluble in the aqueous phase.

Washing the acidic solution with a nonpolar organic solvent (like hexane (B92381) or chloroform) to remove neutral and acidic impurities, which remain in the organic phase. nih.govnih.gov

Basifying the aqueous layer with a base (e.g., ammonia (B1221849) or sodium carbonate) to deprotonate the alkaloids, making them less soluble in water and more soluble in an organic solvent. nih.gov

Extracting the now basic aqueous solution with an organic solvent (such as chloroform or ether) to transfer the free base alkaloids into the organic phase. nih.gov

Evaporating the organic solvent to yield a concentrated mixture of total alkaloids. nih.gov

Advanced Chromatographic Isolation Techniques

Following initial extraction and acid-base fractionation, the resulting alkaloid mixture requires further separation to isolate individual compounds like this compound. ijpsjournal.com Chromatography is the primary set of techniques used for this purpose. mdpi.comrotachrom.comethz.ch

Various chromatographic methods can be employed, often in combination, to achieve high purity. These include:

Column Chromatography: The crude alkaloid mixture is often first subjected to column chromatography over a stationary phase like silica (B1680970) gel or alumina. nih.govoregonstate.edu Elution with a gradient of solvents of increasing polarity separates the alkaloids based on their differential affinities for the stationary and mobile phases. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification of alkaloids. cuny.edumdpi.com It offers high resolution and can be used on both analytical and preparative scales. rotachrom.com Reverse-phase columns (e.g., C18) are commonly used, with mobile phases typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

pH-Zone Refining Counter-Current Chromatography (CCC): This is a liquid-liquid chromatography technique that has proven effective for separating alkaloids. nih.govresearchgate.net It avoids the use of solid supports, which can sometimes cause irreversible adsorption of the sample. In pH-zone refining CCC, a biphasic solvent system is used, and the separation is based on the partitioning of the alkaloids between the two liquid phases as their pH is manipulated. nih.gov This method has been successfully used to fractionate complex alkaloid mixtures from Erythroxylum species. nih.govresearchgate.net

Through the sequential application of these extraction and chromatographic techniques, this compound can be isolated in a pure form, allowing for its structural characterization and further scientific study. researchgate.net

Column Chromatography (e.g., Flash Chromatography)

Column chromatography is a fundamental technique for the separation of alkaloids from crude plant extracts. researchgate.netmdpi.com For tropane (B1204802) and related alkaloids, silica gel is a commonly used stationary phase. researchgate.net The process involves fractionating the crude extract using a sequence of solvents, often starting with a less polar solvent like chloroform and gradually increasing the polarity by adding methanol. researchgate.net This gradient elution helps to first separate less polar compounds like lipids and terpenes from the more polar crude alkaloid fraction. researchgate.net

Flash chromatography, a rapid form of column chromatography that uses pressure to force the solvent through the column, is particularly effective for purifying chemical intermediates and natural products like alkaloids. column-chromatography.com This method is faster and more efficient than traditional gravity-fed chromatography. For highly polar, water-soluble alkaloids that are poorly retained on standard reverse-phase columns and too strongly retained on normal-phase silica, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. teledynelabs.com This technique uses a polar stationary phase and a mobile phase with a high organic solvent concentration, which is gradually decreased, allowing for the effective separation of polar compounds. teledynelabs.com Strong Cation Exchange (SCX) chromatography is another powerful tool, where alkaline compounds are captured on the column and then selectively released, separating them from neutral or acidic impurities. haas.com.pl

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Scale

High-Performance Liquid Chromatography (HPLC) is a crucial tool for both the analysis and purification of alkaloids like this compound. It offers high resolution and sensitivity, making it the technique of choice for many analysts. sci-hub.se

For analytical purposes, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides a reliable and sensitive method for detecting and quantifying coca alkaloids, including cuscohygrine (B30406), in biological samples. researchgate.netnih.gov Reverse-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. tandfonline.comtandfonline.com The use of specific mobile phases, such as a mixture of acetonitrile, methanol, and an ammonium (B1175870) formate (B1220265) buffer, allows for the effective separation of various coca alkaloids. researchgate.net For particularly complex mixtures of isomers, porous graphitic carbon columns can offer outstanding chromatographic selectivity. nih.gov

On a preparative scale, HPLC is used to isolate pure compounds from complex mixtures. tandfonline.com By scaling up the analytical method, larger quantities of a specific alkaloid can be purified for further structural elucidation and study. tandfonline.com For instance, after initial fractionation by other methods, preparative HPLC can be used to isolate minor alkaloids from the main components. nih.gov The choice of column, solvent system, and detection method is critical for achieving high purity of the isolated compound. bund.deplantaanalytica.com

Thin-Layer Chromatography (TLC) for Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively in natural product chemistry for monitoring the progress of extractions and chromatographic separations. mdpi.comstackexchange.com During column chromatography, the collected fractions are analyzed by TLC to identify which ones contain the compound of interest. mdpi.com Fractions with similar TLC profiles (i.e., spots with the same retention factor, or Rf value) are then combined for further processing. mdpi.com

For the visualization of alkaloids on a TLC plate, specific staining reagents are required as these compounds are often colorless. Dragendorff's reagent is commonly used, which produces a characteristic orange-brown spot in the presence of an alkaloid. stackexchange.comsemanticscholar.org The Rf value of a spot is dependent on the stationary phase (e.g., silica gel) and the mobile phase (eluent) used. ugm.ac.id For basic compounds like alkaloids, it is often beneficial to use a mobile phase containing a small amount of a base, such as ammonia, to prevent streaking and ensure good separation. stackexchange.comugm.ac.id TLC-densitometry can also be used for the quantitative analysis of the separated compounds directly on the plate. ugm.ac.id

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Cocaine |

| Cuscohygrine |

| Hygrine (B30402) |

| Atropine |

| Scopolamine |

| Pervilleine G |

| Pervilleine H |

| cis-Pervilleine B |

| cis-Pervilleine F |

| 3-methylcanthin-2,6-dione |

| 4-methoxy-5-hydroxycanthin-6-one |

| 1-methoxycarbony-β-carboline |

| Harmine |

| Carpaine |

| Bupivacaine |

| Benzoylecgonine |

| Cocaethylene |

| Ecgonine methyl ester |

| Anhydroecgonine methyl ester |

| Tropacocaine |

| trans-Cinnamoylcocaine |

Structural Elucidation and Stereochemical Characterization Methodologies

Spectroscopic Techniques for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural analysis of dihydrocuscohygrine, providing detailed information about the hydrogen and carbon framework of the molecule. google.comacs.orgscielo.brresearchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments have been employed to assign the chemical shifts and coupling constants, leading to an unambiguous structural assignment. scielo.br

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. In the ¹H NMR spectrum of a derivative of this compound, specific signals corresponding to the different protons in the structure can be observed. google.comrsc.org For instance, the protons on the pyrrolidine (B122466) rings and the propan-2-ol backbone exhibit characteristic chemical shifts and coupling patterns. rsc.org

Interactive Data Table: ¹H NMR Data for a this compound Derivative

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.94 | dtd | 8.5, 6.7, 5.4 | 2H, CH-N and CH-O related |

| 3.65 | ddd | 10.3, 8.4, 4.4 | 2H, CH-N related |

| 2.73 – 2.65 | m | - | 4H, CH2-N related |

| 2.38 | dd | 16.5, 8.6 | 2H, CH2 adjacent to carbonyl (in precursor) |

| 2.06 | td | 12.2, 6.9 | 2H, CH2 of pyrrolidine ring |

| 1.82 – 1.67 | m | - | 4H, CH2 of pyrrolidine ring |

| 1.33 | ddt | 12.5, 8.5, 6.9 | 2H, CH2 of pyrrolidine ring |

| 1.11 | s | - | 18H, tert-butyl protecting group protons |

| Data sourced from a synthetic intermediate of (-)-dihydrocuscohygrine. rsc.org |

Carbon (¹³C) NMR spectroscopy is crucial for determining the number and type of carbon atoms in a molecule. The ¹³C NMR spectrum of a this compound derivative displays distinct signals for each carbon atom, including those in the pyrrolidine rings and the central propan-2-ol linker. google.comrsc.org

Interactive Data Table: ¹³C NMR Data for a this compound Derivative

| Chemical Shift (δ) ppm | Carbon Type (from DEPT) | Assignment |

| 206.3 | C=O | Carbonyl carbon (in precursor) |

| 61.6 | CH | CH-O of the propanol (B110389) backbone |

| 57.4 | CH | CH-N of the pyrrolidine ring |

| 50.4 | CH2 | CH2-N of the pyrrolidine ring |

| 41.3 | CH2 | CH2 adjacent to the carbonyl (in precursor) |

| 32.0 | CH2 | CH2 of the pyrrolidine ring |

| 26.0 | CH2 | CH2 of the pyrrolidine ring |

| 24.0 | CH3 | Methyl carbon of tert-butyl group |

| Data sourced from a synthetic intermediate of (-)-dihydrocuscohygrine. rsc.org |

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between atoms. scielo.brresearchgate.netprinceton.eduemerypharma.comyoutube.com

COSY (¹H-¹H Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other, typically those on adjacent carbon atoms. scielo.bremerypharma.com This information is vital for tracing the proton-proton networks within the pyrrolidine rings and the propanol bridge of this compound.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. researchgate.netprinceton.eduemerypharma.comyoutube.com By combining the information from ¹H and ¹³C NMR spectra with the correlations from the HSQC experiment, a definitive assignment of each proton to its corresponding carbon can be made. emerypharma.com

These 2D NMR techniques, often used in conjunction, provide a comprehensive map of the molecular structure, confirming the atom-to-atom connections and solidifying the structural elucidation of this compound. scielo.brsemanticscholar.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.netresearchgate.netresearchgate.net It has been a key tool in the characterization of this compound. google.comscielo.brresearchgate.netsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. labmanager.commeasurlabs.cominnovareacademics.inbioanalysis-zone.com This precision allows for the determination of the exact elemental formula of a molecule. researchgate.net For this compound (C₁₃H₂₆N₂O), the calculated exact mass is 226.2045 g/mol . nih.gov HRMS analysis of synthetic or isolated samples of this compound and its derivatives consistently confirms this molecular formula, providing unequivocal evidence for its atomic composition. rsc.org

Interactive Data Table: HRMS Data for a this compound Precursor

| Ion | Calculated m/z | Found m/z | Molecular Formula (of ion) |

| [M + H]⁺ | 405.2246 | 405.2236 | C₁₉H₃₇N₂O₃S₂⁺ |

| Data is for a synthetic precursor to (-)-dihydrocuscohygrine. rsc.org |

Mass Spectrometry (MS) Applications

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules. wikipedia.org In this method, ions are formed from the sample and separated by their mass-to-charge ratio (m/z). wikipedia.org Specific ions are then selected and broken into smaller fragments, which are analyzed again to provide detailed structural information. wikipedia.orgnationalmaglab.org This fragmentation process is essential for distinguishing between compounds that have similar masses. wikipedia.org

In the analysis of alkaloids like this compound, MS/MS is particularly valuable. The fragmentation patterns observed in the tandem mass spectrum are characteristic of the molecule's structure. While specific fragmentation data for this compound is not detailed in the provided search results, the general principle involves the collision-induced dissociation (CID) of the protonated molecule [M+H]+. This process would likely lead to the cleavage of the bonds connecting the two pyrrolidine rings and the propanone linker, yielding fragment ions that are indicative of these structural motifs. The analysis of these fragments allows for the unambiguous identification of the this compound scaffold.

The following table represents a hypothetical fragmentation pattern for this compound based on common fragmentation principles in mass spectrometry, as specific experimental data was not available in the search results.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 225.23 | 142.13 | N-methylpyrrolidinylacetyl cation |

| 225.23 | 84.08 | N-methylpyrrolidinium ion |

| 225.23 | 70.06 | Pyrrolidinium ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. core.ac.uk It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending. vscht.cz Different functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint. core.ac.ukvscht.cz

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. The presence of a ketone (C=O) group would result in a strong absorption band in the region of 1650-1800 cm⁻¹. core.ac.uk The C-N bonds of the pyrrolidine rings and the C-H bonds of the alkyl groups would also produce distinct signals. Specifically, C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ range. spectroscopyonline.com The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would indicate the lack of hydroxyl (-OH) or N-H groups, which is consistent with the structure of this compound. core.ac.ukyoutube.com

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1650 - 1800 |

| C-H (Alkyl) | 2800 - 3000 |

| C-N (Amine) | 1000 - 1350 |

Chiroptical Methods for Stereochemical Assignment

Optical Rotation Measurements

Optical rotation is a chiroptical property of chiral molecules, which are molecules that are non-superimposable on their mirror images. rudolphresearch.com It is the measurement of the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. rudolphresearch.comdrugfuture.com The direction and magnitude of this rotation are characteristic of the substance, its concentration, the solvent used, the temperature, and the wavelength of the light. rudolphresearch.comdrugfuture.com The specific rotation, [α], is a standardized measure of this property. rudolphresearch.com

For this compound, which has two stereocenters, the measurement of optical rotation is crucial for distinguishing between its different stereoisomers. The natural form of this compound has been identified as the (S,S)-(-) enantiomer. acs.org A total synthesis of (-)-dihydrocuscohygrine has been reported, confirming its absolute stereochemistry. acs.org The negative sign in its name indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). rudolphresearch.com The specific rotation value provides a key piece of data for characterizing this particular stereoisomer. While the exact value is not provided in the search results, it is a critical parameter reported in the synthesis and characterization of this natural product. It has been noted that the use of lower wavelengths of light can increase the sensitivity of optical rotation measurements. rudolphresearch.comdrugfuture.com

Comparative Analysis with Synthetic Standards for Structural Confirmation

A cornerstone of natural product chemistry is the confirmation of a proposed structure by total synthesis. This involves the laboratory preparation of the compound from simpler starting materials. The synthetic product must then be rigorously compared to the natural sample to confirm their identity.

Biosynthetic Pathways and Precursor Incorporation Studies

Identification of Key Precursors and Metabolites

The carbon skeleton of dihydrocuscohygrine is assembled from two primary sources: the amino acid ornithine, which provides the pyrrolidine (B122466) rings, and acetate (B1210297), which contributes to the central carbon chain. uu.nlnih.gov

The amino acid L-ornithine is the foundational precursor for the pyrrolidine rings found in this compound and other tropane (B1204802) alkaloids. wikipedia.orguomustansiriyah.edu.iq Feeding studies using isotopically labeled ornithine have definitively shown its incorporation into the pyrrolidine moiety. mdpi.comrsc.org The biosynthetic journey begins with the decarboxylation of ornithine by ornithine decarboxylase (ODC) to form putrescine. mdpi.combiocyclopedia.com In some organisms, an alternative route from arginine via arginine decarboxylase (ADC) also yields putrescine. mdpi.com

Putrescine is then methylated by putrescine N-methyltransferase (PMT), an S-adenosylmethionine (SAM)-dependent enzyme, to produce N-methylputrescine. mdpi.com This step is considered a critical, rate-limiting point in the pathway. mdpi.com Subsequently, N-methylputrescine is oxidatively deaminated by a diamine oxidase, such as methylputrescine oxidase (MPO), to form 4-methylaminobutanal. wikipedia.orgmdpi.com This aminoaldehyde spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, the immediate precursor to the pyrrolidine ring. mdpi.combiocyclopedia.com Studies have shown that in Erythroxylum coca, the incorporation of ornithine into cuscohygrine (B30406), a related alkaloid, occurs through a symmetrical intermediate, suggesting the involvement of putrescine. rsc.orgscispace.com

The three-carbon chain that links the two pyrrolidine rings in this compound originates from acetate. uu.nloup.com It is generally accepted that acetate is incorporated in the form of acetyl-CoA. biocyclopedia.comresearchgate.net The process is thought to involve the condensation of two acetyl-CoA units. biocyclopedia.com Mechanistically, this likely proceeds through a Mannich-like reaction where an enolate from acetyl-CoA attacks the N-methyl-Δ¹-pyrrolinium cation. biocyclopedia.com A subsequent Claisen condensation would extend the side chain, which is then modified through hydrolysis and decarboxylation to form the central propan-2-ol backbone of this compound. biocyclopedia.com

Ornithine as a Pyrrolidine Ring Precursor

Enzymatic Studies of Biosynthetic Steps

While the complete enzymatic cascade for this compound is still under investigation, key enzymes in the broader tropane alkaloid pathway have been identified and characterized, shedding light on the likely steps involved.

| Enzyme | Abbreviation | Function | Cofactors/Dependencies |

| Ornithine Decarboxylase | ODC | Decarboxylates ornithine to putrescine. | PLP-dependent |

| Arginine Decarboxylase | ADC | Decarboxylates arginine to agmatine (B1664431) (alternative route to putrescine). | |

| Putrescine N-methyltransferase | PMT | Methylates putrescine to N-methylputrescine. | S-adenosylmethionine (SAM) |

| Methylputrescine Oxidase | MPO | Oxidatively deaminates N-methylputrescine to 4-methylaminobutanal. | |

| Tropinone (B130398) Reductase I & II | TR-I, TR-II | Reduce tropinone to tropine (B42219) and pseudotropine, respectively (in Solanaceae). | NAD(P)(H) |

| Methylecgonone Reductase | MecgoR | Reduces methylecgonone to methylecgonine (B8769275) (in Erythroxylum). | Belongs to aldo-keto reductase family |

| Cocaine Synthase | CS | Catalyzes the final benzoylation step in cocaine biosynthesis. | BAHD acyltransferase family |

| Littorine Synthase | LS | Catalyzes esterification in hyoscyamine (B1674123) biosynthesis (in Solanaceae). | Serine carboxypeptidase-like acyltransferase (SCPL-AT) family |

| Hyoscyamine 6β-hydroxylase | H6H | Converts hyoscyamine to scopolamine. | 2-oxoglutarate-dependent dioxygenase |

This table represents enzymes involved in the broader tropane alkaloid pathway, which shares early steps with this compound biosynthesis.

Enzymatic studies have revealed significant differences in the biosynthetic pathways between the Solanaceae and Erythroxylaceae families. For instance, the reduction of the 3-keto group of the tropane ring is catalyzed by tropinone reductases (TRs) of the short-chain dehydrogenase/reductase (SDR) family in Solanaceae. pnas.org In contrast, Erythroxylum coca utilizes a methylecgonone reductase (MecgoR) from the aldo-keto reductase (AKR) family for a similar transformation. pnas.orgpnas.org This enzymatic divergence provides strong evidence for the independent evolution of tropane alkaloid biosynthesis in these plant lineages. pnas.org

Proposed Biosynthetic Routes within Erythroxylum Alkaloid Metabolism

This compound is considered a metabolic intermediate or a side product in the biosynthesis of more complex tropane alkaloids like cocaine. uu.nl The proposed pathway begins with the condensation of the N-methyl-Δ¹-pyrrolinium cation with acetoacetyl-CoA, leading to the formation of hygrine (B30402). wikipedia.org It is hypothesized that a second condensation of hygrine with another molecule of the N-methyl-Δ¹-pyrrolinium cation yields cuscohygrine. wikipedia.org this compound is the reduced form of cuscohygrine, where the ketone group is converted to a hydroxyl group.

The biosynthesis of cocaine diverges from this path, likely after the formation of the initial 2-substituted pyrrolidine intermediate. nih.gov Instead of a second condensation with a pyrrolinium ion, the pathway proceeds through intermediates like 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA), which eventually cyclizes to form the tropane ring of ecgonine, the core of the cocaine molecule. nih.gov Recent research has identified a cytochrome P450 enzyme (EnCYP81AN15) and a methyltransferase (EnMT4) that are crucial for this cyclization and subsequent methylation in Erythroxylum novogranatense. nih.gov

Chemotaxonomic and Phylogenetic Implications of Biosynthetic Research

The study of this compound and related alkaloid biosynthesis has significant implications for understanding plant evolution and classification (chemotaxonomy). The distinct enzymatic machinery employed by Solanaceae and Erythroxylaceae to produce structurally similar tropane alkaloids is a prime example of convergent evolution. pnas.orgpnas.orgpnas.org

The presence of a carbomethoxy group in Erythroxylum alkaloids, which is absent in those from Solanaceae, is another key chemotaxonomic marker. pnas.orgtechnologynetworks.com This structural difference is the result of a distinct evolutionary trajectory, with recent studies identifying the specific methyltransferase responsible for this modification in Erythroxylum. nih.govresearchgate.net

Phylogenetic analysis of the enzymes involved, such as the reductases (TRs vs. MecgoR), further supports the polyphyletic origin of tropane alkaloid biosynthesis. pnas.orgresearchgate.net These findings demonstrate that different plant lineages have independently recruited and evolved genes from different enzyme families to create similar chemical scaffolds, highlighting the remarkable plasticity of plant secondary metabolism. pnas.orgpnas.org The distribution of specific alkaloids like this compound can, therefore, serve as a chemical fingerprint to aid in the taxonomic classification of Erythroxylum species. nih.gov

Chemical Synthesis Strategies and Derivatization Approaches

Total Synthesis of Dihydrocuscohygrine

The total synthesis of this compound has been accomplished through several distinct and innovative routes. These methodologies highlight different approaches to constructing the core pyrrolidine (B122466) rings and establishing the correct stereochemistry.

Another enantioselective approach involves the double-diastereoselective addition of Grignard reagents to a bis(1,3-oxazolidine) derivative. acs.orgnih.gov This method provides a concise route to the chiral diamine fragments that constitute the core of the this compound molecule. acs.orgnih.gov This strategy was successfully applied to the total synthesis of (-)-dihydrocuscohygrine. acs.orgnih.gov

A highly convergent total synthesis of (-)-dihydrocuscohygrine has also been developed, which utilizes N-sulfinyl amines. rsc.org These reagents serve a dual role as both nucleophilic nitrogen sources and chiral auxiliaries. rsc.org The key steps in this synthesis are a bidirectional cross-metathesis reaction followed by a double intramolecular aza-Michael reaction. rsc.org

Furthermore, a streamlined synthesis of (-)-dihydrocuscohygrine has been reported using a catalytic, bidirectional homologation of formaldehyde (B43269) with a nonstabilized diazoalkane derived from proline. nih.govacs.org This method effectively constructs the ketone backbone of the molecule while preserving the absolute stereochemistry of the starting material. nih.govacs.org

A pivotal strategy in the synthesis of this compound involves a ruthenium-catalyzed tandem ring rearrangement metathesis (RRM). acs.orgnih.govacs.org This powerful reaction cascade was instrumental in the first enantioselective total synthesis of (+)-dihydrocuscohygrine. acs.orgnih.govacs.org The process begins with a ring-opening metathesis (ROM) of a chiral cycloheptene (B1346976) derivative, which is initiated by a first-generation Grubbs catalyst. gla.ac.uk This is followed by two consecutive ring-closing metathesis (RCM) reactions. gla.ac.uk

| RRM Synthesis of (+)-Dihydrocuscohygrine | |

| Key Reaction | Ruthenium-catalyzed tandem ring rearrangement metathesis |

| Starting Material | Enantiomerically pure cycloheptene-1,3,5-triol derivative |

| Number of Steps | 9 |

| Overall Yield | 30% |

| Product | (+)-Dihydrocuscohygrine |

| Key Finding | Determined absolute configuration of natural (-)-dihydrocuscohygrine as (S,S) acs.orgnih.gov |

A highly convergent and unified total synthesis of both (+)-anaferine and (-)-dihydrocuscohygrine has been achieved by leveraging the dual functionality of N-sulfinyl amines. rsc.org In this strategy, N-sulfinyl amines act as both a source of nucleophilic nitrogen and as chiral auxiliaries to guide the stereochemical outcome of the reactions. rsc.orgresearchgate.net

The synthesis commences with a bidirectional cross-metathesis reaction. rsc.org This is followed by a key double intramolecular aza-Michael reaction, which serves to construct the complete carbon skeleton of the natural products in a very straightforward manner. rsc.orgresearchgate.net The use of chiral sulfinyl amines as both nitrogen nucleophiles and chiral inducers has been previously established in desymmetrization processes involving intramolecular aza-Michael reactions. researchgate.net This methodology has proven effective for accessing chiral substituted pyrrolidines and piperidines. researchgate.net

A concise enantioselective total synthesis of (-)-deoxocuscohygrine and (-)-dihydrocuscohygrine has been developed utilizing the double-diastereoselective addition of a Grignard reagent to a bis(1,3-oxazolidine). acs.orgnih.gov This key step allows for the efficient construction of the chiral diamine fragments of the target molecules. acs.orgnih.gov The starting bis(1,3-oxazolidinyl)alkanes are subjected to diastereoselective addition with Grignard reagents, which, after cleavage of the oxazolidine (B1195125) rings, yields chiral amines with a newly formed chiral center. hoshi.ac.jpclockss.org This approach has demonstrated its utility in the asymmetric synthesis of various piperidine (B6355638) alkaloids. clockss.org

A catalytic and streamlined synthesis of (-)-dihydrocuscohygrine has been developed based on the bidirectional homologation of formaldehyde with a nonstabilized diazoalkane. nih.govacs.org This method provides a convergent approach to assembling the ketone core of the molecule. nih.gov The diazoalkane, derived from a proline-based starting material, undergoes a tandem C-H insertion in the presence of monomeric formaldehyde, which is generated from the thermolysis of paraformaldehyde. nih.govacs.org

This reaction efficiently forms the disubstituted acetone (B3395972) structure of the precursor to this compound, with the absolute stereochemistry of the proline starting material being preserved throughout the process. nih.govacs.org The ketone intermediate is then reduced and reductively methylated to complete the synthesis of (-)-dihydrocuscohygrine. organic-chemistry.org This protocol represents a powerful application of diazoalkane-carbonyl homologation in the total synthesis of natural products. researchgate.net

| Diazoalkane-Carbonyl Homologation for (-)-Dihydrocuscohygrine | |

| Key Reaction | Catalytic, bidirectional homologation of formaldehyde with a nonstabilized diazoalkane |

| Diazoalkane Source | Proline-based starting material |

| Key Intermediate | Disubstituted acetone derivative |

| Final Steps | Reduction and reductive methylation |

| Product | (-)-Dihydrocuscohygrine |

| Key Feature | Preservation of absolute stereochemistry from the starting material nih.govacs.org |

The synthesis of C2-asymmetric this compound has been achieved through a concise enantioselective total synthesis. acs.orgnih.gov A key strategy in this design is the use of double-diastereoselective additions of a normal Grignard reagent to a bis(1,3-oxazolidine). acs.orgnih.gov This approach is fundamental to constructing the chiral diamine fragments that form the core of the molecule. acs.orgnih.gov The inherent C2-symmetry of the target molecule lends itself to strategies that can introduce both chiral centers in a controlled manner. vulcanchem.com In some synthetic routes, stereoselectivity is achieved through the control of transition states, such as a double chair-like transition state, to yield the desired (S,S) absolute configuration. vulcanchem.com

Diazoalkane-Carbonyl Homologation Protocols

Synthesis of this compound Analogs and Derivatives

The exploration of this compound's chemical space extends to the synthesis of its structural analogs and derivatives. These efforts are crucial for confirming the structure of related natural products and for investigating the chemical and biological properties of the broader family of pyrrolidine alkaloids.

Key synthetic work has been directed towards molecules like cuscohygrine (B30406) and deoxocuscohygrine. Cuscohygrine can be obtained directly from this compound through a Jones oxidation process. nih.gov This conversion, however, has been reported to proceed with a complete epimerization, highlighting a significant challenge in controlling the stereochemical integrity during derivatization. nih.govacs.org

Another significant analog, (-)-deoxocuscohygrine, has been synthesized enantioselectively. nih.gov Synthetic strategies have been developed that allow for the concise total synthesis of both C2-asymmetrical (-)-deoxocuscohygrine and (-)-dihydrocuscohygrine, often employing a common chiral intermediate. nih.govresearchgate.net The interest of medicinal chemists also extends to other related pyrrolidine alkaloids, such as (nor)ruspolinone, for which various synthetic routes have been developed. researchgate.net

| Analog/Derivative | Synthetic Relationship to this compound | Key Synthetic Method | Reference |

|---|---|---|---|

| Cuscohygrine | Direct oxidation product | Jones oxidation of this compound | nih.gov |

| (-)-Deoxocuscohygrine | Structurally related analog | Concise enantioselective total synthesis, sometimes parallel to (-)-dihydrocuscohygrine | nih.govresearchgate.net |

| (Nor)ruspolinone | Related pyrrolidine alkaloid | Multiple synthetic routes have been developed by medicinal chemists | researchgate.net |

Stereochemical Control and Diastereoselective Methodologies in Synthesis

Achieving precise control over the spatial arrangement of atoms, or stereochemistry, is a fundamental challenge in the synthesis of molecules with multiple chiral centers like this compound. researchgate.net The development of stereoselective and diastereoselective methods is paramount for producing the desired stereoisomer in high purity.

Several advanced methodologies have been successfully applied to the synthesis of this compound:

Alkene Metathesis: The first enantioselective synthesis of (+)-dihydrocuscohygrine was accomplished using a ruthenium-catalyzed tandem ring rearrangement metathesis as the pivotal step. nih.govacs.org This powerful strategy, starting from an enantiomerically pure cycloheptene-1,3,5-triol derivative, not only enabled the total synthesis but also allowed for the definitive determination of the natural product's absolute configuration as (S,S)-(-). nih.gov

Diastereoselective Additions: A concise enantioselective total synthesis of (-)-dihydrocuscohygrine was achieved by employing double-diastereoselective additions of a Grignard reagent to a bis(1,3-oxazolidine). nih.gov This key step effectively constructed the chiral diamine fragments required for the final structure. nih.govresearchgate.net

Substrate and Reagent Control: The stereochemical outcome of a reaction can be dictated by the inherent structure of the substrate or by the use of chiral reagents. For instance, in reactions involving α-lithiosulfinyl carbanions, the configuration of the sulfoxide (B87167) group can dramatically direct the stereoselectivity of condensations with aldehydes, leading to impressively selective product ratios, such as 91:9. Similarly, the steric bulk of substituents on a molecule can control the facial selectivity of a reaction; for example, the stereochemical outcome of an epoxidation can be controlled by the steric properties of a nearby substituent. rsc.org

A significant challenge in this area is the potential for epimerization, or the loss of stereochemical configuration at a chiral center. This was observed during the oxidation of (+)-dihydrocuscohygrine to cuscohygrine, which unfortunately resulted in complete epimerization. nih.govacs.org

| Methodology | Key Reagent/Strategy | Application/Outcome | Reference |

|---|---|---|---|

| Tandem Ring Rearrangement Metathesis | Ruthenium catalyst | First enantioselective synthesis of (+)-dihydrocuscohygrine; determined absolute configuration. | nih.govacs.org |

| Double-Diastereoselective Addition | Grignard reagent addition to bis(1,3-oxazolidine) | Concise synthesis of C(2)-asymmetrical (-)-dihydrocuscohygrine. | nih.govresearchgate.net |

| Substrate Control | α-Lithiosulfinyl carbanions | High diastereoselectivity (e.g., 91:9 ratio) in condensation reactions, controlled by sulfoxide configuration. |

Synthetic Efficiency and Yield Optimization Studies

General strategies for optimizing synthetic yields are broadly applicable and focus on the careful control of reaction parameters: arborpharmchem.com

Reaction Condition Optimization: The choice of catalyst, solvent, temperature, and reaction time can have a profound impact on the yield. For example, in a palladium-catalyzed synthesis of functionalized furans, using PdCl₂(CH₃CN)₂ as the catalyst resulted in a 94% yield, whereas Pd(OAc)₂ gave an 80% yield. mdpi.com The solvent choice is also critical; in the same study, dioxane proved to be an effective solvent, while acetone resulted in a 0% yield under the tested conditions. mdpi.com

Process and Route Design: A key aspect of efficiency is designing a short and effective synthetic route. The development of a three-stage synthesis for related alkaloids starting from a commercially available material is an example of such a streamlined approach. researchgate.net

Modern Optimization Techniques: Contemporary approaches leverage technology to accelerate optimization. High-throughput robotic platforms combined with machine learning algorithms, such as Bayesian optimization, can systematically and rapidly screen various reaction conditions to identify those that maximize product yields, moving beyond traditional trial-and-error methods. chemrxiv.org

| Synthesis Target | Reported Steps | Overall Yield | Key Efficiency Feature | Reference |

|---|---|---|---|---|

| (+)-Dihydrocuscohygrine | 9 | 30% | Enantioselective route using Ru-catalyzed metathesis. | nih.govacs.org |

| (-)-Dihydrocuscohygrine | Not specified | Not specified | Described as a "concise" total synthesis. | nih.govresearchgate.net |

| Functionalized Furans (Model System) | 1 (One-pot) | Up to 94% | Optimization of catalyst (PdCl₂(CH₃CN)₂) and solvent (dioxane). | mdpi.com |

Mechanistic Investigations of Molecular and Cellular Interactions

Exploration of Molecular Target Interactions

The precise molecular targets of dihydrocuscohygrine have not been extensively elucidated in dedicated studies. However, research on related alkaloids and extracts containing this compound provides some insight into potential interactions. Alkaloids from the Erythroxylum genus, where this compound is found, are known to interact with various components of the central nervous system. silae.it For instance, the primary active alkaloid in Erythroxylum coca, cocaine, famously targets the dopamine, serotonin, and norepinephrine (B1679862) transporters. While this compound is structurally distinct from cocaine, its shared biosynthetic origins with other pyrrolidine (B122466) and tropane (B1204802) alkaloids suggest potential interactions with neurotransmitter systems. uu.nl

Some studies on tropane alkaloids, a class to which this compound is related, have shown activity as antimuscarinic agents, blocking the action of acetylcholine (B1216132) at muscarinic receptors. silae.it Furthermore, certain alkaloids have demonstrated anticholinesterase activity, inhibiting the enzyme that breaks down acetylcholine. silae.it Although direct evidence for this compound is lacking, these established activities of related compounds suggest that its molecular targets could include muscarinic acetylcholine receptors or acetylcholinesterase. Further research employing techniques such as affinity chromatography, radioligand binding assays, and computational modeling would be necessary to definitively identify and characterize the specific molecular targets of this compound.

Studies on Cellular Pathway Modulations

Direct studies on the modulation of specific cellular pathways by isolated this compound are limited. However, research on extracts from plants containing this alkaloid offers some clues. For example, extracts from Erythroxylum cuneatum, which contains a variety of alkaloids, are thought to modulate key cellular signaling pathways, including those involving G-protein coupled receptors (GPCRs) and β-arrestin-mediated signaling. researchgate.net These pathways are crucial for processes like receptor desensitization and resensitization. researchgate.net

Given that many alkaloids exert their effects by interacting with GPCRs, it is plausible that this compound could also influence these pathways. The biosynthesis of pyrrolidine alkaloids like this compound is under the control of transcription factors that regulate the expression of enzymes in their metabolic pathway. researchgate.net This intricate regulation at the genetic level hints at the compound's potential to interact with fundamental cellular processes. However, without studies using the purified compound, it is difficult to attribute specific pathway modulations solely to this compound. Future research using techniques like transcriptomics and proteomics on cells treated with pure this compound could reveal its precise impact on cellular signaling cascades.

Comparison of Interaction Mechanisms with Related Alkaloids (e.g., Hygrine (B30402), Cuscohygrine)

This compound belongs to the pyrrolidine group of alkaloids and is often found alongside hygrine and cuscohygrine (B30406) in plants of the Erythroxylum genus. silae.itextrasynthese.com These three compounds share a common biosynthetic origin, arising from the amino acid L-ornithine. uu.nl While they are structurally related, their specific biological activities and interaction mechanisms can differ.

Hygrine and cuscohygrine are considered markers for the traditional chewing of coca leaves, as they are present in the leaves but are typically lost during the illicit production of cocaine. researchgate.net This suggests differences in their chemical stability and reactivity compared to cocaine. In terms of biological activity, cuscohygrine has been shown to inhibit the delayed-type hypersensitivity response in mice and suppress certain immune cell responses. uu.nl In contrast, hygrine has been reported to have no anesthetic action. uu.nl

While specific mechanistic studies on this compound are scarce, its structure, featuring two N-methylpyrrolidine rings connected by a 3-carbon chain with a central hydroxyl group, differs from both hygrine (a single pyrrolidine ring attached to an acetone (B3395972) moiety) and cuscohygrine (two pyrrolidine rings linked by a central carbonyl group). This structural variation, particularly the reduction of the central carbonyl in cuscohygrine to a hydroxyl group in this compound, would be expected to alter its polarity, hydrogen bonding capability, and stereochemistry, thereby influencing its binding affinity and interaction with biological targets.

| Alkaloid | Structural Features | Known Biological/Chemical Properties |

|---|---|---|

| This compound | Two (2S)-1-methylpyrrolidin-2-yl rings linked by a 1,3-propan-2-ol backbone. wikipedia.org | Isolated from Erythroxylum species; specific bioactivity is not well-documented. extrasynthese.comwikipedia.org |

| Cuscohygrine | Two 1-methylpyrrolidin-2-yl rings linked by a central ketone (propan-2-one). thegoodscentscompany.com | Immunosuppressive effects in mice; used as a biomarker for coca leaf chewing. uu.nlresearchgate.net |

| Hygrine | One 1-methylpyrrolidin-2-yl ring attached to an acetone moiety. | Considered a biosynthetic intermediate for other alkaloids; lacks anesthetic action. uu.nlresearchgate.net |

In Vitro Assays for Bioactivity Exploration

The bioactivity of this compound has been explored through various in vitro methods, often as part of broader studies on alkaloid synthesis or the characterization of plant extracts. While comprehensive screening of this compound's bioactivity is not widely published, the techniques used for related compounds provide a framework for its potential assessment.

For instance, in vitro anticholinesterase activity assays have been used for various alkaloids to assess their potential to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. silae.it Virus replication inhibitory assays have also been employed to test the efficacy of novel compounds against different viral strains. acs.org Given that alkaloids from Erythroxylum species exhibit a range of pharmacological effects, a battery of in vitro assays would be suitable for exploring the bioactivity of this compound. These could include:

Receptor Binding Assays: To determine the affinity of this compound for specific G-protein coupled receptors (GPCRs), such as muscarinic or adrenergic receptors. acs.org

Enzyme Inhibition Assays: To test for inhibitory activity against enzymes like acetylcholinesterase or cyclooxygenases.

Cell-Based Functional Assays: To measure the functional consequences of receptor binding, such as changes in intracellular calcium or cyclic AMP (cAMP) levels. Assays on neuroblastoma cell lines, for example, can be used to investigate effects on neuronal signaling. researchgate.net

Antimicrobial Assays: To screen for activity against various bacteria and fungi.

Cytotoxicity Assays: To evaluate the effect of the compound on the viability of different cell lines.

The total synthesis of (-)-dihydrocuscohygrine has been achieved, which provides the necessary pure material for such detailed in vitro bioactivity exploration. acs.orgresearchgate.net

Investigation of Interactions relevant to Food Science (e.g., bitterness modulation mechanisms)

The direct investigation of this compound in the context of food science, particularly its role in taste modulation, is not well-documented. However, the broader field of bitterness modulation provides a relevant framework. Bitterness is a key sensory attribute in food, often associated with alkaloids and other beneficial compounds like polyphenols. nih.govresearchgate.net The perception of bitterness is mediated by a family of GPCRs known as TAS2Rs (Taste Receptors, Type 2). nih.gov

Some food components, such as adenosine (B11128) 5′-monophosphate (AMP) found in yeast extracts, are known to reduce the bitterness of certain compounds by inhibiting TAS2R receptors. lesaffre.com This inhibition can occur through various mechanisms, including acting as an antagonist at the receptor site. nih.gov For example, studies on Coratina olive oil have shown that enzymatic activity during decantation can modulate its intense bitterness by hydrolyzing secoiridoids, the compounds responsible for the bitter taste. mdpi.com

Given that many alkaloids are bitter, this compound likely possesses a bitter taste profile. Investigating its interaction with TAS2Rs could be a subject for future research. Such studies would typically involve in vitro cell-based assays where cells expressing specific human TAS2Rs are exposed to this compound to see if it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor from being activated by other bitter compounds). Understanding these interactions could be relevant for the food industry, especially if plants containing this compound were ever considered for use in functional foods or beverages.

Advanced Analytical and Quantification Methodologies

Development of Robust Quantification Methods

Precise and reliable quantification of dihydrocuscohygrine is achieved through several advanced analytical techniques. These methods are crucial for determining the concentration of the compound in various samples and for assessing purity.

Quantitative NMR (qNMR) Techniques

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for the quantification of organic molecules, including alkaloids like this compound. sigmaaldrich.comemerypharma.com Unlike chromatographic techniques, qNMR relies on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei in the molecule. emerypharma.comfujifilm.com This characteristic allows for accurate quantification without the need for identical response factors for the analyte and reference standards, a common challenge in other methods. sigmaaldrich.com

The internal standard method is often preferred for high-precision qNMR as it minimizes errors related to sample volume and concentration. sigmaaldrich.com The process involves dissolving a precisely weighed amount of the this compound sample and a certified reference material in a suitable deuterated solvent. emerypharma.com Key considerations for accurate qNMR include:

Selection of a suitable internal standard: The standard should have signals that are well-separated from the analyte's signals. sigmaaldrich.com

Complete dissolution: Both the analyte and the internal standard must be fully dissolved in the deuterated solvent. emerypharma.commestrelab.com

Optimized experimental parameters: This includes determining the T1 relaxation time to ensure full relaxation between pulses and using a 90° pulse for an improved signal-to-noise ratio. sigmaaldrich.com Sample spinning is typically avoided to prevent spinning sidebands that can interfere with integration. ox.ac.uk

The purity of the this compound sample is calculated based on the integrals of the respective signals, the molecular weights of the analyte and the standard, the number of protons contributing to each signal, and the certified purity of the reference standard. sigmaaldrich.com

Chromatographic Quantification (e.g., HPLC-UV, GC-MS)

Chromatographic methods are widely used for the quantification of pharmaceutical compounds and are applicable to this compound. nih.govmedwinpublishers.com These techniques separate the compound of interest from other components in a mixture, allowing for its detection and quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a cornerstone technique for the analysis of non-volatile compounds. labmanager.com For quantification, a solution containing this compound is injected into the HPLC system. The compound is separated on a stationary phase (column) and detected by a UV detector as it elutes. measurlabs.com The area under the resulting chromatographic peak is proportional to the concentration of this compound in the sample. A calibration curve, constructed using standards of known concentration, is used to determine the concentration of the analyte in the unknown sample. The choice of mobile phase, stationary phase, and detection wavelength are critical parameters that must be optimized for accurate quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. medwinpublishers.comlabmanager.com While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed to increase its volatility. The sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. drawellanalytical.com The separated components then enter the mass spectrometer, which provides both quantification and structural information. nih.gov Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for trace-level quantification. nih.gov

Table 1: Comparison of Quantification Techniques for this compound

| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-MS |

| Principle | Signal integral is directly proportional to the number of nuclei. emerypharma.comfujifilm.com | Separation based on polarity, detection by UV absorbance. measurlabs.com | Separation based on volatility and polarity, detection by mass-to-charge ratio. labmanager.comdrawellanalytical.com |

| Sample Type | Soluble compounds. emerypharma.com | Non-volatile, polar compounds. labmanager.com | Volatile or derivable compounds. labmanager.com |

| Primary/Relative | Primary method. sigmaaldrich.com | Relative method (requires calibration). nih.gov | Relative method (requires calibration). nih.gov |

| Key Advantages | High precision, no need for identical response factors. sigmaaldrich.com | Widely applicable, robust. medwinpublishers.comlabmanager.com | High sensitivity and selectivity, structural information. nih.govrroij.com |

| Key Considerations | Requires specialized equipment and expertise, potential for signal overlap. ox.ac.uk | Requires chromophore for UV detection, solvent consumption. measurlabs.comchromatographyonline.com | May require derivatization, limited to thermally stable compounds. labmanager.com |

Chiral Separation and Purity Assessment

This compound contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Since stereoisomers can have different biological activities, their separation and the assessment of enantiomeric purity are crucial.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary method for separating enantiomers. csfarmacie.czresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net The formation of transient diastereomeric complexes between the analyte and the CSP is the basis for this separation. researchgate.netsigmaaldrich.com

The selection of the appropriate CSP and mobile phase is critical for achieving successful chiral separation. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and offer broad selectivity. chromatographyonline.com The mobile phase composition, including the type of organic modifier and any additives, can significantly influence the separation. csfarmacie.cz

For a compound like this compound, which possesses amine functionalities, a normal-phase chiral HPLC method could be developed. The enantiomeric purity can be determined by calculating the relative peak areas of the separated enantiomers. nih.gov

Techniques for Diastereomer Resolution

Diastereomers, unlike enantiomers, have different physical properties, which allows for their separation using conventional, non-chiral chromatographic techniques. minia.edu.egnih.gov

High-Performance Liquid Chromatography (HPLC): Standard reversed-phase or normal-phase HPLC can often be used to separate diastereomers. nih.gov The differences in their three-dimensional structures lead to different interactions with the stationary phase, resulting in separation. Gradient elution methods are often employed to optimize the separation of diastereomeric pairs. nih.gov

Gas Chromatography (GC): Similar to HPLC, GC can also be used to separate diastereomers. Their different physical properties can lead to different retention times on a standard, non-chiral GC column.

Resolution via Diastereomeric Salt Formation: A classic method for resolving enantiomers involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. libretexts.org Since these diastereomeric salts have different solubilities, they can often be separated by fractional crystallization. libretexts.orgmdpi.com Once separated, the individual diastereomers can be treated to regenerate the pure enantiomers of the original compound. libretexts.org

Table 2: Methods for Chiral Separation and Diastereomer Resolution

| Technique | Principle | Application to this compound |

| Chiral HPLC | Differential interaction with a chiral stationary phase. researchgate.net | Separation of enantiomers to determine enantiomeric purity. nih.gov |

| Non-Chiral HPLC/GC | Different physical properties of diastereomers lead to different retention times on standard columns. nih.gov | Separation of diastereomers. nih.gov |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities, allowing for separation by crystallization. libretexts.org | Resolution of enantiomers by reacting with a chiral acid. libretexts.org |

Trace Analysis and Impurity Profiling Methodologies

Impurity profiling is the identification, quantification, and characterization of impurities in a substance. medwinpublishers.comresearchgate.net This is a critical aspect of quality control, as impurities can affect the efficacy and safety of a compound. biomedres.us

For this compound, impurities may arise from the synthetic process, degradation, or storage. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a diode-array detector (DAD) or a mass spectrometer (LC-MS), is a powerful tool for impurity profiling. labmanager.combiomedres.us HPLC-DAD allows for the detection and quantification of impurities that absorb UV light, while LC-MS provides molecular weight information, which is invaluable for identifying unknown impurities. measurlabs.combiomedres.us Forced degradation studies, where the compound is subjected to stress conditions like heat, light, acid, and base, are often performed to identify potential degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile or semi-volatile impurities. medwinpublishers.com Similar to its use in quantification, derivatization may be necessary for non-volatile impurities. The high sensitivity of GC-MS makes it suitable for detecting and identifying trace-level impurities. rroij.com

The goal of impurity profiling is to create a comprehensive picture of all the impurities present in a sample of this compound, which is essential for ensuring its quality and consistency. researchgate.net

Method Validation and Standardization Protocols

The validation of analytical methods is a critical process in pharmaceutical and chemical analysis, ensuring that a specific method is suitable for its intended purpose. particle.dkdemarcheiso17025.com The process involves establishing, through documented evidence, that the performance characteristics of the method meet the requirements for the intended analytical applications. particle.dk For the quantification of this compound, validation would be performed in accordance with guidelines established by bodies like the International Council for Harmonisation (ICH). ich.orgeuropa.eu These protocols ensure that the method is reliable, reproducible, and accurate for the determination of this compound in various samples. globalresearchonline.net

Key performance characteristics that are evaluated during method validation include linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ich.orgscispace.com While specific validation studies for this compound are not extensively detailed in publicly available literature, the following sections describe the standard protocols and acceptance criteria that would be applied, based on common practices for alkaloid analysis using modern chromatographic techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comnih.govtheamericanjournals.com

Detailed Research Findings

Linearity and Range

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a specified range. ich.org For linearity assessment, a minimum of five concentration levels is typically recommended. europa.eu The range is the interval between the upper and lower concentration levels for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.orgapvma.gov.au

A hypothetical validation for this compound quantification by LC-MS/MS could establish a linear range from approximately 0.5 ng/mL to 500 ng/mL. The linearity is evaluated by a linear regression analysis of the calibration curve (analyte concentration vs. instrument response). The acceptance criterion for the correlation coefficient (r²) is typically ≥0.99. demarcheiso17025.com

Table 1: Illustrative Linearity Data for this compound Analysis by LC-MS/MS

This table presents a hypothetical calibration curve for this compound, demonstrating the linear relationship between concentration and instrument response. The high correlation coefficient (r²) indicates excellent linearity across the specified range.

| Concentration (ng/mL) | Instrument Response (Peak Area) |

|---|---|

| 0.5 | 1,520 |

| 2.5 | 7,490 |

| 10 | 30,150 |

| 50 | 150,800 |

| 250 | 755,200 |

| 500 | 1,510,500 |

| Correlation Coefficient (r²): 0.9998 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified with precision and accuracy. apvma.gov.aueuropeanpharmaceuticalreview.com The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the defined experimental conditions. particle.dkeuropeanpharmaceuticalreview.com The LOQ is a critical parameter for the quantitative analysis of impurities or trace analytes. ich.org A common method for determining LOD and LOQ is based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. demarcheiso17025.com For a sensitive LC-MS/MS method, the LOD for this compound could be in the low picogram per milliliter range, with an LOQ established at the lowest point of the calibration curve that demonstrates acceptable accuracy and precision. mdpi.comizsum.it

Table 2: Hypothetical LOD and LOQ for this compound

This table shows plausible Limit of Detection (LOD) and Limit of Quantification (LOQ) values for a highly sensitive analytical method for this compound.

| Parameter | Typical Value (ng/mL) | Basis for Determination |

|---|---|---|

| Limit of Detection (LOD) | 0.15 | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | 0.50 | Signal-to-Noise Ratio ≥ 10:1; lowest standard on the calibration curve with acceptable precision and accuracy. |

Accuracy

Accuracy represents the closeness of the test results to the true value. particle.dk It is typically assessed by analyzing samples spiked with known amounts of the analyte (this compound) at different concentration levels (low, medium, and high). ich.org The accuracy is expressed as the percentage of recovery. ich.org For bioanalytical methods, the mean value should be within ±15% of the nominal value. nih.gov

Table 3: Illustrative Accuracy (Recovery) Data for this compound

This table demonstrates the accuracy of a hypothetical analytical method through recovery studies. The data shows the percentage of this compound recovered from spiked samples at three different concentrations.

| Spiked Concentration (ng/mL) | Number of Replicates (n) | Mean Measured Concentration (ng/mL) | Mean Recovery (%) |

|---|---|---|---|

| 1.5 (Low QC) | 6 | 1.48 | 98.7 |

| 100 (Mid QC) | 6 | 102.5 | 102.5 |

| 400 (High QC) | 6 | 392.8 | 98.2 |

Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. apvma.gov.au It is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. ich.org

Intermediate Precision (Inter-assay precision): Expresses the variation within a laboratory, such as on different days, or with different analysts or equipment. ich.orgeuropa.eu

Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). izsum.it An RSD of ≤15% is generally considered acceptable. rsc.org

Table 4: Illustrative Precision Data for this compound Quantification

This table summarizes the precision of a hypothetical method. It shows the Relative Standard Deviation (RSD) for measurements taken on the same day (Intra-day) and on different days (Inter-day) to demonstrate the method's repeatability and intermediate precision.

| Concentration Level (ng/mL) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=18, over 3 days) |

|---|---|---|

| 1.5 (Low QC) | 5.8 | 7.2 |

| 100 (Mid QC) | 3.5 | 4.8 |

| 400 (High QC) | 4.1 | 5.5 |

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org In methods like LC-MS/MS, selectivity is achieved by monitoring specific precursor-to-product ion transitions for this compound, which provides a high degree of certainty that the measured signal corresponds only to the analyte of interest. hpst.cz Validation would involve analyzing blank matrix samples and samples spiked with structurally related alkaloids (e.g., cuscohygrine (B30406), hygrine) to demonstrate the absence of interfering peaks at the retention time of this compound. biotech-asia.orgslideshare.net

Standardization Protocols

To ensure long-term reliability and consistency of results, a validated method is documented in a Standard Operating Procedure (SOP). particle.dk Standardization is further enhanced by the use of an appropriate internal standard (IS). For mass spectrometry-based methods, a stable isotope-labeled version of the analyte, such as this compound-d6, is the ideal internal standard. vulcanchem.com The IS is added to all samples and calibrators at a constant concentration to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification. europeanpharmaceuticalreview.com

Compound Name Table

| Compound Name |

|---|

| Cuscohygrine |

| This compound |

| This compound-d6 |

Computational and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional shapes a flexible molecule like dihydrocuscohygrine can adopt. mdpi.comacs.org These different spatial arrangements, or conformations, arise from rotation around single bonds and can have different energies, influencing the molecule's physical properties and biological activity. mdpi.com The goal of conformational analysis is to identify the stable, low-energy conformers and understand the energy barriers between them. acs.org

While specific, in-depth conformational analysis studies for this compound are not widely available in published literature, the methodologies applied to other tropane (B1204802) alkaloids are directly relevant. acs.orgresearchgate.net Such studies typically involve computational methods to explore the potential energy surface of the molecule. For a molecule like this compound, which features two pyrrolidine (B122466) rings connected by a flexible propan-2-ol linker, the conformational landscape is complex. Key areas of flexibility include the rotation around the C-C bonds of the linker and the puckering of the two pyrrolidine rings.

A study on the related alkaloid, cuscohygrine (B30406), which differs only by a ketone group instead of this compound's hydroxyl group, utilized Density Functional Theory (DFT) to determine its most stable structure. ox.ac.uk Similar analysis for this compound would involve geometry optimization to find the lowest energy conformation. The presence of the hydroxyl group in this compound introduces the possibility of intramolecular hydrogen bonding between the -OH group and the nitrogen atoms of the pyrrolidine rings, a factor that would significantly influence its preferred conformation compared to cuscohygrine.

Public databases provide some pre-computed modeling data. For instance, the PubChem database contains a computed 3D conformer for this compound, which serves as a predicted stable structure.

Table 1: Computed 3D Conformer Properties for this compound

| Property | Value |

|---|---|

| Feature | 2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor |

| Shape | Volume: 220.7 ų, Sphericity: 0.77 |

| Conformer Count | 1 (Example Conformer) |

Data sourced from PubChem CID 11075129.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their structure and reactivity. acs.orgresearchgate.net These first-principles methods solve approximations of the Schrödinger equation to determine electron distribution, orbital energies, and other electronic descriptors. acs.org

Specific quantum chemical studies detailing the electronic structure and reactivity of this compound are not readily found in scientific literature. However, a comprehensive DFT study on the closely related cuscohygrine provides a strong template for the type of analysis that would be performed. ox.ac.uk In that study, the B3LYP/6-31G(d,p) level of theory was used for geometry optimization and calculation of various properties. ox.ac.uk

For this compound, such calculations would yield optimized bond lengths and angles. The distribution of electrons is described by mapping the Molecular Electrostatic Potential (MEP). The MEP for this compound would show regions of negative potential (nucleophilic sites) around the electronegative oxygen and nitrogen atoms, and regions of positive potential (electrophilic sites) around the hydrogen atoms. ox.ac.uk This information is crucial for predicting how the molecule might interact with other chemical species.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. chimicatechnoacta.ru

Table 2: Illustrative Quantum Chemical Parameters (Based on Cuscohygrine Study)

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms. | Determines the most stable 3D structure. |

| Molecular Electrostatic Potential (MEP) | A 3D map of electrostatic potential. | Identifies nucleophilic and electrophilic sites for potential reactions. ox.ac.uk |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. chimicatechnoacta.ru |

This table illustrates the types of data obtained from quantum chemical calculations, with specific findings for this compound pending dedicated research. The concepts are based on a study of the related compound, cuscohygrine. ox.ac.uk

In Silico Prediction of Spectroscopic Data